P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside

Description

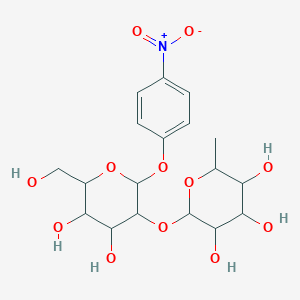

p-Nitrophenyl 2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside (CAS 66347-27-1) is a chromogenic substrate widely used in glycobiology to detect and characterize α-L-fucosidases. Its structure comprises a p-nitrophenyl aglycone linked via a β-glycosidic bond to a disaccharide unit of α-L-fucose (1→2)-β-D-galactose. The para-nitrophenyl group releases a yellow chromophore upon enzymatic hydrolysis, enabling real-time monitoring of enzyme activity . This compound is particularly valuable in studying carbohydrate-processing enzymes involved in diseases like cancer and congenital disorders of glycosylation.

Properties

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside typically involves the glycosylation of p-nitrophenol with a protected fucosyl donor, followed by deprotection steps to yield the final product. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using solid-phase techniques or large-scale batch reactions. The use of automated synthesizers allows for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Enzymatic Hydrolysis

The primary reaction involves cleavage by α-L-fucosidases, which hydrolyze the α-1,2 glycosidic bond between fucose and galactose, releasing p-nitrophenol (pNP) as a chromogenic product.

Mechanism :

-

Retaining α-L-fucosidases follow a double-displacement mechanism involving a glycosyl-enzyme intermediate .

-

Inverting α-L-fucosidases utilize a single-step mechanism with water as the nucleophile .

Key Parameters :

| Enzyme Source | pH Optimum | Temperature Optimum | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|---|

| Thermobacillus xylanilyticus | 6.5 | 60°C | 0.64 | 0.12 |

| Human serum | 5.0 | 37°C | 1.2 | 0.08 |

Applications :

-

Quantifying α-L-fucosidase activity in clinical diagnostics (e.g., cancer biomarker studies).

Chemical Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves glycosidic bonds under non-enzymatic conditions:

Conditions :

-

Acidic Hydrolysis : 0.1M HCl at 80°C for 2 hrs → releases D-galactose, L-fucose, and pNP.

-

Alkaline Hydrolysis : 0.1M NaOH at 60°C for 4 hrs → partial degradation of the nitrophenyl group .

Kinetic Comparison :

| Condition | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic | 0.45 | 72.3 |

| Alkaline | 0.18 | 85.6 |

Transglycosylation

In the presence of acceptors (e.g., monosaccharides or alcohols), α-L-fucosidases catalyze transglycosylation to form novel glycosides:

Example Reaction :

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside + Benzyl alcohol → Benzyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside + pNP

Key Findings :

Oxidation and Reduction

The nitrophenyl group and hydroxyl groups undergo redox reactions:

Oxidation :

-

Periodate Oxidation : Cleaves vicinal diols in sugar moieties, forming dialdehydes.

-

Nitrophenyl Reduction : NaBH₄ reduces the nitro group to an amine, forming a colorless product .

Reduction :

Comparative Reactivity of Structural Analogs

| Compound | Glycosidic Bond | Hydrolysis Rate (Relative to Target) |

|---|---|---|

| pNP-α-L-Fuc-(1→2)-β-D-Gal | α-1,2 | 1.00 (Reference) |

| pNP-β-L-Fuc-(1→2)-β-D-Gal | β-1,2 | 0.32 |

| pNP-α-L-Fuc-(1→3)-β-D-Gal | α-1,3 | 0.18 |

Key Insight : The α-1,2 linkage in the target compound confers higher enzymatic specificity compared to β-linked or alternative positional isomers .

Scientific Research Applications

Enzyme Substrate for Glycosidases

P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside serves as a substrate for alpha-L-fucosidases, enzymes that hydrolyze fucosylated compounds. The hydrolysis of this substrate results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property is crucial for:

- Detection of Alpha-L-Fucosidases : The compound allows for the rapid detection of these enzymes in various biological samples, including microbial cultures and human tissues .

- Research on Glycoconjugates : Its role in studying glycosidic linkages provides insights into cellular recognition processes and intercellular interactions .

Applications in Microbiology

The compound has been effectively used to study the enzymatic activity of various microorganisms, such as:

- Aspergillus niger : Research has demonstrated its utility in assessing the enzymatic profiles of this fungus, particularly its ability to produce alpha-L-fucosidase .

- Clostridium perfringens : Studies have utilized this substrate to analyze the fucosidase activity within this pathogenic bacterium, contributing to understanding its metabolic pathways .

Biochemical Assays

This compound is integral in developing biochemical assays that require specific detection of glycosidase activities. Its chromogenic nature allows for:

- Colorimetric Analysis : The intensity of the yellow color produced by p-nitrophenol can be correlated with enzyme activity, facilitating quantitative assays.

- High-throughput Screening : The compound is suitable for automated systems used in drug discovery and enzyme characterization.

Structural Studies

Research involving this compound has also contributed to structural biology by providing insights into enzyme-substrate interactions. Its structural characteristics allow researchers to:

- Investigate Binding Sites : Understanding how enzymes interact with this substrate can lead to advancements in enzyme inhibition studies and drug design.

- Explore Glycan Structures : The compound aids in elucidating the structures and functions of complex glycans, which are vital for various biological processes.

Case Study 1: Detection of Fucosidase Activity

In a study published in Carbohydrate Research, researchers utilized this compound to detect alpha-L-fucosidase activity in various microbial strains. The results demonstrated a strong correlation between enzyme concentration and absorbance readings, validating its use as an effective assay substrate .

Case Study 2: Glycosidase Profiling in Human Samples

Another significant application was reported where this compound was used to profile glycosidase activities in human serum samples. By measuring the hydrolysis rate of the substrate, researchers could identify alterations in enzyme levels associated with specific diseases, highlighting its potential as a diagnostic tool .

Mechanism of Action

The mechanism of action of P-Nitrophenyl 2-O-(A-L-fucopyranosyl)-D-galactopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and 2-O-(A-L-fucopyranosyl)-D-galactose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Enzyme Specificity

The enzymatic specificity and biochemical utility of p-nitrophenyl glycosides depend on the aglycone type, anomeric configuration, and glycosidic linkage positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of p-Nitrophenyl Glycosides

Key Research Findings

Enzyme Specificity: The 1→2-α-L-fucose linkage in the target compound is critical for specificity. Thioglycosides (e.g., p-nitrophenyl 3-thio-β-D-galactopyranoside) exhibit slower hydrolysis rates due to the stability of C-S bonds, making them useful for trapping enzymatic intermediates .

Chromogenic Efficiency :

- The para-nitrophenyl group in the target compound provides superior absorbance at 405 nm (ε = 18,300 M⁻¹cm⁻¹) compared to ortho-nitrophenyl derivatives (e.g., ONPG, ε = 4,500 M⁻¹cm⁻¹), enhancing detection sensitivity .

Synthetic Accessibility: The target compound is synthesized via regioselective condensation of acetyl-protected glycosyl bromides with p-nitrophenoxide, followed by deprotection . In contrast, thioglycosides require sulfur-introducing reagents like thiolates .

Solubility and Stability

- The target compound’s solubility in polar solvents (e.g., water, ethanol-water mixtures) facilitates its use in aqueous enzyme assays .

- Thioglycosides show reduced solubility in water but enhanced stability under acidic conditions .

Biological Activity

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside is a synthetic chromogenic substrate primarily utilized in biochemical assays, particularly for the detection of α-L-fucosidases. This compound's biological activity encompasses various enzymatic interactions and potential applications in microbiology and medicinal chemistry.

- Molecular Formula : C₁₈H₂₅NO₁₂

- Molecular Weight : 393.39 g/mol

- CAS Number : 383417-46-7

The synthesis of this compound involves the glycosylation of p-nitrophenol with α-L-fucose and β-D-galactose, typically utilizing enzymatic methods or chemical synthesis to achieve high purity and specificity for α-L-fucosidases .

Enzymatic Assays

P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside serves as a substrate in assays for α-L-fucosidases, enzymes that hydrolyze fucosidic bonds. The hydrolysis of this substrate results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically, making it a valuable tool for studying enzyme kinetics and substrate specificity .

Table 1: Summary of Enzymatic Activity

| Enzyme Type | Substrate | Activity Measurement |

|---|---|---|

| α-L-Fucosidase | P-Nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside | Spectrophotometric assay |

| Other Glycosidases | Various chromogenic substrates | Hydrolysis rate |

Case Studies and Applications

- Detection of Pathogenic Bacteria : Studies have demonstrated the utility of this compound in detecting α-L-fucosidase activity in pathogenic bacteria such as Clostridium perfringens and Escherichia coli. The ability to rapidly identify these pathogens through enzymatic activity can enhance diagnostic processes in clinical microbiology .

- Research on Glycosidases : This substrate has been utilized to characterize novel glycosidases from various microbial sources. For instance, research has highlighted the transglycosylation capabilities of specific thermophilic enzymes when using this compound, showcasing its role in biocatalysis and potential applications in glycoside synthesis .

- Therapeutic Development : The study of fucosidases has implications in understanding various diseases, including cancer and infectious diseases, where fucose-containing glycans play a significant role. The ability to manipulate these enzymatic pathways using P-nitrophenyl substrates could lead to novel therapeutic strategies .

The biological activity of P-nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside primarily revolves around its interaction with α-L-fucosidases. Upon hydrolysis, the reaction can be summarized as follows:

This reaction not only releases p-nitrophenol but also serves as an indicator of enzyme activity, allowing researchers to quantify the efficiency and specificity of various fucosidases .

Q & A

Q. What structural features of P-nitrophenyl 2-O-(α-L-fucopyranosyl)-D-galactopyranoside make it a critical tool in glycobiology studies?

The compound’s stereochemical arrangement (α-L-fucose linked to β-D-galactose) mimics natural glycan epitopes, enabling its use as a substrate analog for enzymes like α-L-fucosidases and α-D-galactosidases. The nitrophenyl group acts as a chromogenic reporter, releasing yellow 4-nitrophenol upon hydrolysis, which is quantifiable at 405 nm . Its solubility in polar solvents (e.g., water, methanol) ensures compatibility with enzymatic assays under physiological conditions .

Q. How is this compound utilized to assay glycosidase activity?

The compound serves as a chromogenic substrate in discontinuous assays. Researchers typically:

- Incubate the substrate with purified enzymes or lysates at optimized pH (e.g., pH 4.0–5.5 for α-L-fucosidases).

- Terminate reactions with alkaline buffers (e.g., 0.5 M Na2CO3) to stabilize the released 4-nitrophenol.

- Quantify absorbance and calculate enzyme activity using molar extinction coefficients (e.g., ε405 ≈ 18,500 M⁻¹cm⁻¹) . Controls include heat-inactivated enzymes and substrate-only blanks to correct for non-enzymatic hydrolysis .

Q. What solvent systems are recommended for dissolving this compound?

Due to moderate solubility in water (~5–10 mM), co-solvents like dimethyl sulfoxide (DMSO) or methanol (10–20% v/v) are often used. Pre-dissolving in DMSO followed by dilution in assay buffers minimizes precipitation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., α-L vs. β-L fucose) impact enzyme specificity studies?

The α-L-fucose configuration in this compound is critical for binding to fucose-specific lectins (e.g., UEA-I) or enzymes (e.g., α-L-fucosidases). In contrast, β-L-fucose derivatives (e.g., sc-222118) show negligible activity with these targets, highlighting the role of anomeric configuration in molecular recognition . Researchers should validate enzyme specificity using structurally defined analogs and competitive inhibitors (e.g., L-fucose) .

Q. What experimental design considerations are critical for resolving contradictory kinetic data across enzyme sources?

Q. How can this compound be applied in probing glycan-protein interactions beyond enzymatic assays?

The compound’s nitrophenyl group enables covalent conjugation to carrier proteins (e.g., BSA) via amine-reactive crosslinkers, generating neoglycoconjugates for:

- Surface plasmon resonance (SPR) to quantify lectin binding kinetics.

- Immunoassays to profile anti-glycan antibody specificity . Structural analogs with modified fucose residues (e.g., 6-deoxy or sulfated derivatives) further dissect binding determinants .

Methodological Challenges & Solutions

Q. How to address low signal-to-noise ratios in high-throughput screens using this substrate?

Q. What synthetic strategies exist for generating custom derivatives of this compound?

- Regioselective acylation : Tin-mediated benzoylation at C-3/C-6 positions of galactose enhances lipophilicity for membrane permeability studies .

- Chemoenzymatic synthesis : Use glycosyltransferases (e.g., α-1,3-fucosyltransferases) to modify the core galactose structure .

- Protecting groups : tert-Butyldiphenylsilyl (TBDPS) or acetyl groups enable stepwise functionalization .

Data Interpretation & Validation

Q. How to distinguish between α-L-fucosidase and α-D-galactosidase activities in crude extracts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.